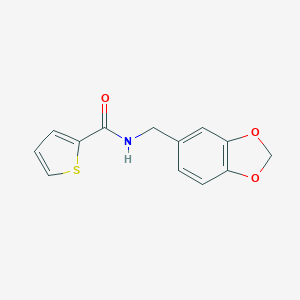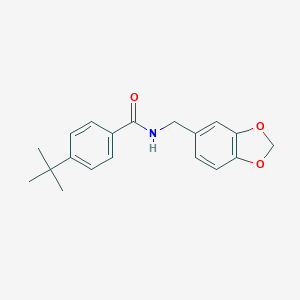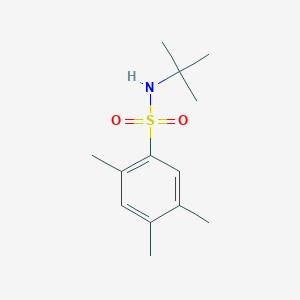
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide, also known as MPBD, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. MPBD belongs to the class of phenethylamines and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide involves its interaction with the serotonin receptor system. As a partial agonist at the 5-HT2A receptor, this compound can activate the receptor to a certain extent, leading to downstream signaling events. However, its activity is limited compared to full agonists such as LSD. This compound has also been found to act as an antagonist at the 5-HT2B receptor, which can prevent the receptor from being activated by other ligands.
Biochemical and Physiological Effects:
This compound has been found to induce a range of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, alter body temperature, and induce head-twitch behavior. These effects are thought to be mediated by its interaction with the serotonin receptor system. This compound has also been found to have anxiogenic effects, which may be useful in studying anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has several advantages as a research tool. It has a high affinity for the 5-HT2A receptor, which is a target of interest in various fields such as neuroscience and psychiatry. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also limitations to its use. This compound has a short half-life, which can make it difficult to study its long-term effects. It is also not as potent as other phenethylamines such as LSD, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide. One area of interest is its potential use in the treatment of anxiety disorders. Its anxiogenic effects may be useful in developing new therapies for these conditions. Another area of interest is its interaction with other serotonin receptor subtypes. Further research is needed to fully understand its activity at these receptors and its potential therapeutic uses. Overall, this compound has the potential to be a valuable tool in scientific research and may lead to new discoveries in the field of neuroscience.
Métodos De Síntesis
The synthesis of 2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with propylamine. The reaction is carried out in anhydrous conditions and in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography, yielding this compound as a white crystalline powder.
Aplicaciones Científicas De Investigación
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide has been used in scientific research as a tool to study the serotonin receptor system. It has been found to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in various physiological processes such as mood regulation, perception, and cognition. This compound has also been found to have a high affinity for the 5-HT2B receptor, which is implicated in cardiovascular function.
Propiedades
Fórmula molecular |
C12H19NO4S |
|---|---|
Peso molecular |
273.35 g/mol |
Nombre IUPAC |
2,5-dimethoxy-4-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO4S/c1-5-6-13-18(14,15)12-8-10(16-3)9(2)7-11(12)17-4/h7-8,13H,5-6H2,1-4H3 |
Clave InChI |
FVAWAVLCPWDQFT-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
SMILES canónico |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)





![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225419.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225420.png)

